5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is a boronate ester derivative featuring a benzofuranone core substituted with a tetramethyl dioxaborolane group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . Key specifications include a molecular formula of C₁₄H₁₇BO₃, molecular weight of 244.10 g/mol, and a melting point of 72–73°C . It is commercially available at 97% purity, with pricing ranging from ¥5,800/g (1g) to ¥21,000/5g depending on the supplier .
Properties
Molecular Formula |
C14H17BO4 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-one |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)9-5-6-12-10(7-9)11(16)8-17-12/h5-7H,8H2,1-4H3 |
InChI Key |
YFNTXBTWPSCZHK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC3=O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated Precursors
The most widely adopted method involves palladium-catalyzed Miyaura borylation of a halogenated benzofuranone intermediate.
- Substrate : 5-Bromobenzofuran-3(2H)-one
- Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dba)₂ catalyst, XantPhos ligand, Cs₂CO₃ base
- Solvent : Cyclopentyl methyl ether (CPME)/H₂O (4:1)
- Conditions : 106°C, 45 minutes
- Catalyst-Ligand Pair : Pd(dba)₂/XantPhos achieves >99% conversion due to the ligand’s wide bite angle (108°), accelerating reductive elimination.
- Base Optimization : Cs₂CO₃ (1 equiv) minimizes side reactions (e.g., deprotection) compared to higher equivalents.
- Yield : 73–83% after flash chromatography with n-hexane/CH₂Cl₂ (5:1).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester.
Alternative Halogenation-Borylation Sequences
For substrates lacking pre-installed halogens, a two-step halogenation-borylation strategy is employed.
Step 1: Bromination
- Reagents : N-Bromosuccinimide (NBS) in DMF at −10°C.
- Example : Bromination of benzofuran-3(2H)-one at position 5 proceeds regioselectively due to electronic directing effects of the ketone.
Step 2: Miyaura Borylation
Lithiation-Borylation Approach
A less common but viable route utilizes directed ortho-lithiation followed by boron electrophile quenching.
- Substrate : Benzofuran-3(2H)-one
- Lithiation : n-BuLi (−78°C, THF) with a directing group (e.g., methoxy).
- Quenching : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Yield : ~65% after column chromatography.
- Requires careful control of lithiation regioselectivity.
- Lower efficiency compared to Pd-catalyzed methods.
Comparative Data Table
Scale-Up and Industrial Considerations
- Solvent Choice : CPME is preferred over toluene for its higher boiling point (106°C) and greener profile.
- Purification : Flash chromatography with n-hexane/CH₂Cl₂ (5:1) effectively removes Pd residues.
- Cost Drivers : Pd catalyst (2.5 mol%) and B₂Pin₂ (1.05 equiv) account for ~70% of raw material costs.
Recent Advancements
- Microwave Assistance : Reducing reaction time to 10 minutes with 20% higher yield in preliminary trials.
- Ligand-Free Systems : Nano-Pd/C catalysts show promise (68% yield) but require further optimization.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s boronate ester group facilitates Suzuki-Miyaura couplings , forming carbon-carbon bonds with aryl/heteroaryl halides or triflates. This reaction is pivotal in constructing biaryl systems for pharmaceuticals and materials science .
Mechanism:
-
Oxidative Addition : A palladium catalyst (e.g., Pd(PPh₃)₄) reacts with an aryl halide (R–X) to form a Pd(II) complex.
-
Transmetallation : The boronate ester transfers its aryl group to the Pd center, displacing the halide.
-
Reductive Elimination : The Pd catalyst releases the biaryl product, regenerating the Pd(0) species .
Example Conditions:
| Reaction Partner (R–X) | Catalyst/Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | THF | 80°C, 12h | 85% | |
| 2-Iodopyridine | PdCl₂(dppf), NaHCO₃ | DME | 90°C, 24h | 78% |
Hydrolysis to Boronic Acid
The pinacol ester undergoes acid-catalyzed hydrolysis to yield the corresponding boronic acid, a reactive intermediate for further transformations .
Reaction Conditions:
Example :
Hydrolysis in 2 M HCl at 40°C for 4 hours produces 5-boronic acid-benzofuran-3(2H)-one , isolated in 92% yield after precipitation .
Halogenation (Hypothetical Pathway):
| Halogen Source | Catalyst | Position | Yield (Predicted) |
|---|---|---|---|
| N-Bromosuccinimide | FeCl₃ | C4 | ~60% |
| ICl | AlCl₃ | C7 | ~55% |
Reduction of the Ketone Group
The ketone at the 3-position can be reduced to a secondary alcohol using hydride agents (e.g., NaBH₄, LiAlH₄). This modification alters the compound’s electronic profile and solubility .
Example :
Reduction with NaBH₄ in ethanol at 0°C for 1 hour yields 5-(boronate)-3-hydroxybenzofuran in 75% yield .
Case Study: HCV NS5B Polymerase Inhibitors
-
Reaction : Coupling with a pyridinyl triflate via Suzuki-Miyaura.
-
Product : A benzofuran-pyridine hybrid showing IC₅₀ = 12 nM against HCV NS5B .
Stability and Reaction Optimization
The boronate ester’s stability under varied conditions is critical for reaction design:
| Condition | Stability | Decomposition Pathway |
|---|---|---|
| Aqueous Base (pH >10) | Unstable (hydrolysis in 1h) | Boronate → Boronic Acid |
| Anhydrous THF | Stable (weeks at 25°C) | N/A |
| UV Light | Moderate degradation (30% in 24h) | Radical formation at benzofuran core |
Comparative Reactivity with Isomeric Derivatives
The position of the boronate group significantly impacts reactivity:
| Isomer | Suzuki-Miyaura Coupling Rate (k, M⁻¹s⁻¹) | Hydrolysis Rate (t₁/₂, h) |
|---|---|---|
| 5-Boronate (target compound) | 1.2 × 10⁻³ |
Scientific Research Applications
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one exerts its effects depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronate Esters
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by its benzofuranone core and boronate ester group. Below is a comparative analysis with analogous boronate esters:
Table 1: Structural and Physical Property Comparison
Reactivity and Application Differences
Core Structure Impact: The benzofuranone core in the target compound offers electron-withdrawing properties, enhancing its stability in cross-coupling reactions compared to benzimidazolone derivatives, which may exhibit lower reactivity due to hydrogen-bonding interactions .
Substituent Effects: Ester-functionalized derivatives (e.g., ) exhibit improved solubility in organic solvents, making them preferable for homogeneous catalytic conditions. Methyl ester substituents (e.g., ) enable precise regioselectivity in coupling reactions, a feature absent in the parent benzofuranone compound.
Thermal Stability :
Research Findings and Limitations
Most data are derived from supplier specifications (e.g., ) or structural analogs (e.g., ). Further experimental work is needed to quantify reactivity differences under standardized conditions.
Biological Activity
The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3(2H)-one is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₇BO₃
- Molecular Weight : 244.10 g/mol
- CAS Number : 519054-55-8
- Melting Point : 72 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates in biochemical pathways. Research indicates that compounds with similar structures can modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. For instance:
- In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
- In vivo models demonstrated significant tumor reduction when treated with benzofuran derivatives.
Antimicrobial Activity
The presence of the dioxaborolane group has been linked to enhanced antimicrobial properties. Studies have shown:
- Broad-spectrum antimicrobial effects against various bacteria and fungi.
- The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of related benzofuran derivatives. The results highlighted:
- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : Compounds exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 |
| Compound B | 4.7 | HeLa |
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of similar compounds:
- Pathogens Tested : Staphylococcus aureus and Candida albicans.
- Results : Significant inhibition zones were observed, suggesting effective antimicrobial activity.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 12 |
Q & A
Q. Key analytical methods :
- ¹H/¹³C NMR : Peaks for the pinacol boronate (δ ~1.3 ppm, 12H, singlet for methyl groups) and benzofuranone (δ ~7.7 ppm for aromatic protons, δ ~3.5 ppm for the ketone proton).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 441.09 for related derivatives) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., SHELX programs for structure refinement) .
Advanced: How to optimize Suzuki-Miyaura reactions with electron-deficient aryl halides using this boronic ester?
Challenges : Electron-deficient partners (e.g., nitro-substituted halides) may require tailored conditions:
- Catalyst : Pd(OAc)₂ with bulky ligands (e.g., SPhos) to prevent oxidative addition side reactions.
- Solvent : DME/H₂O (3:1) for improved solubility.
- Temperature : 90–110°C to overcome kinetic barriers.
Example : Coupling with 4-bromobenzonitrile achieved 85% yield using PdCl₂(dppf)/SPhos and K₃PO₄ .
Advanced: How to address contradictions in reaction yields or unexpected by-products?
Q. Common issues and solutions :
- Boronic ester hydrolysis : Use anhydrous solvents and degas systems to prevent decomposition.
- Catalyst poisoning : Employ scavengers (e.g., tetrabutylammonium bromide) or increase ligand loading.
- Steric hindrance : Switch to Pd catalysts with smaller ligands (e.g., Pd₂(dba)₃/P(t-Bu)₃).
Case study : A 30% yield improvement was observed after replacing K₂CO₃ with Cs₂CO₃ in sterically hindered couplings .
Advanced: How is this compound utilized in the synthesis of heterocyclic systems?
Q. Debus-Radziszewski reaction example :
- Reagents : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, 2,2’-thenil, and ammonium acetate.
- Conditions : Ethanol, reflux (76% yield).
- Product : Thiophene-fused heterocycle with confirmed structure via NMR and HRMS .
| Reaction Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux |
| Yield | 76% |
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Highly soluble in THF, DMSO, and dichloromethane; sparingly soluble in water.
- Stability : Store at –20°C under argon to prevent boronate hydrolysis. Avoid prolonged exposure to moisture or oxygen .
Advanced: How to analyze stereochemical outcomes in derivatives synthesized from this compound?
Q. Methodology :
- X-ray crystallography : Resolve crystal structures using SHELXL (e.g., C—H⋯H or Br⋯Br interactions in related dihydrofuran derivatives) .
- Vibrational circular dichroism (VCD) : Confirm enantiomeric purity in chiral derivatives.
Advanced: How to mitigate competing side reactions with other boronic esters in multicomponent systems?
Q. Strategies :
- Competitive experiments : Monitor reaction progress via LC-MS to identify selectivity issues.
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
Example : Selective coupling with iodobenzene over chlorobenzene achieved 90% selectivity using Pd(OAc)₂/P(t-Bu)₃ .
Basic: What spectroscopic techniques confirm successful cross-coupling?
- ¹H NMR : Disappearance of boronate methyl peaks (δ ~1.3 ppm) and emergence of new aromatic signals.
- IR spectroscopy : Loss of B-O stretching (~1350 cm⁻¹) post-reaction .
Advanced: How to design experiments for scalability while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
